Calcium ionophore II

概要

説明

カルシウムイオノフォアIIは、ETH 129としても知られており、高選択的なカルシウムイオノフォアです。これは、カルシウムイオン(Ca²⁺)と安定な複合体を形成し、細胞膜を介したその輸送を促進する親油性化合物です。 この特性により、特に細胞内カルシウムレベルの測定と調節において、さまざまな生物学的および化学的用途で特に役立ちます .

準備方法

合成経路と反応条件

カルシウムイオノフォアIIは、一連の有機反応によって合成できます。一般的な方法の1つは、シクロヘキシルアミンをジグリコール酸と反応させて、N,N,N',N'-テトラシクロヘキシル-3-オキサペンタンジアミドを生成することです。 この化合物は、次にアセトンからの再結晶によって精製されます .

工業生産方法

工業的な設定では、カルシウムイオノフォアIIの生産は、同様の合成経路を伴いますが、より大規模です。反応条件は、高収率と純度を確保するために最適化されます。 最終製品は、多くの場合、さまざまな用途での使用に必要とされる基準を満たすように、その機能と選択性をテストされます .

化学反応の分析

反応の種類

カルシウムイオノフォアIIは、主に2価カチオン、特にカルシウムイオンと錯形成反応を起こします。 このイオンと安定な錯体を形成し、次に細胞膜を横切って輸送できます .

一般的な試薬と条件

カルシウムイオノフォアIIの合成で使用される一般的な試薬には、シクロヘキシルアミンとジグリコール酸が含まれます。 反応条件は、通常、中程度の温度と、再結晶のためのアセトンなどの溶媒の使用を含みます .

生成される主な生成物

カルシウムイオノフォアIIの合成から生成される主な生成物は、N,N,N',N'-テトラシクロヘキシル-3-オキサペンタンジアミドです。 この化合物は、次にカルシウム選択性電極やその他の用途を準備するために使用されます .

科学研究アプリケーション

カルシウムイオノフォアIIは、科学研究で幅広い用途があります。

科学的研究の応用

Reproductive Medicine

Assisted Oocyte Activation

One of the most significant applications of calcium ionophore II is in assisted reproductive technology, specifically in enhancing fertilization rates during intracytoplasmic sperm injection (ICSI). Studies have shown that A23187 can rescue fertilization in cases where traditional methods fail.

- Clinical Outcomes : A meta-analysis involving 22 studies indicated that assisted oocyte activation using calcium ionophore significantly improved clinical pregnancy rates (odds ratio 2.14) and live birth rates (odds ratio 2.65) compared to controls .

- Case Study : In a study involving 58 patients, the use of A23187 led to higher rates of fertilization and blastocyst formation. Patients who underwent ICSI followed by calcium ionophore activation exhibited a clinical pregnancy rate of 45.1% compared to 12.8% in control groups .

| Study | Patient Group | Clinical Pregnancy Rate | Live Birth Rate |

|---|---|---|---|

| ICSI-AOA | 28.90% | 26.13% | |

| Rescue Activation | 45.1% | 45.1% |

Cell Biology

Sperm Capacitation and Fertilization

This compound is also utilized to enhance sperm capacitation, a critical process for successful fertilization.

- Mechanism : A23187 induces a transient increase in intracellular calcium levels, which is essential for sperm motility and fertilizing capacity. In studies with genetically infertile mouse models, exposure to A23187 restored fertilizing ability by overcoming deficiencies in calcium signaling pathways .

- Experimental Findings : Research demonstrated that a brief exposure to A23187 improved sperm motility and fertilization success rates under non-capacitating conditions, suggesting its potential as a therapeutic agent for male infertility .

Cancer Research

Drug Delivery Systems

This compound has been investigated for its role in drug delivery systems, particularly in creating liposomes for cancer therapy.

- Innovative Applications : Inex Pharmaceuticals Corporation explored using A23187 to formulate artificial liposomes loaded with anti-cancer drugs such as Topotecan, enhancing the therapeutic efficacy of these agents .

Mechanistic Insights

Research into the mechanism of action of calcium ionophores like A23187 reveals their complex interactions within cells.

- Cellular Effects : A23187 increases intracellular calcium concentration through multiple mechanisms, including direct ionophoric effects and the mobilization of calcium from intracellular stores . This multifaceted approach can impact various cellular processes, including apoptosis and metabolic regulation.

作用機序

カルシウムイオノフォアIIは、カルシウムイオンと安定な複合体を形成し、細胞膜を介したその輸送を促進することによって機能します。これにより、細胞内カルシウムレベルが上昇し、さまざまなカルシウム依存性経路が活性化される可能性があります。 たとえば、受精補助技術では、カルシウムレベルの上昇により卵子が活性化し、胚の発生が改善される可能性があります .

同様の化合物との比較

カルシウムイオノフォアIIは、マグネシウムイオンなどの他の2価カチオンに対して、カルシウムイオンに対して高選択性であることが特徴です。同様の化合物には、以下が含まれます。

A23187(カルシミシン): カルシウムイオノフォアIIと比較して、カルシウムイオンの選択性が低い別のカルシウムイオノフォア.

イオノマイシン: 細胞内カルシウムレベルを高めるために使用されるカルシウムイオノフォアですが、カルシウムイオノフォアIIと比較して、選択性と輸送特性が異なります.

カルシウムイオノフォアIIは、カルシウムイオンの輸送における高選択性と効率により際立っており、さまざまな科学的および工業的用途で貴重なツールとなっています。

類似化合物との比較

Calcium ionophore II is unique in its high selectivity for calcium ions over other divalent cations like magnesium ions. Similar compounds include:

A23187 (Calcimycin): Another calcium ionophore that is less selective for calcium ions compared to this compound.

Ionomycin: A calcium ionophore that is used to increase intracellular calcium levels but has different selectivity and transport properties compared to this compound.

This compound stands out due to its high selectivity and efficiency in transporting calcium ions, making it a valuable tool in various scientific and industrial applications.

生物活性

Calcium ionophores, particularly A23187, play a crucial role in cellular processes by facilitating the transport of calcium ions across cellular membranes. This article explores the biological activity of Calcium Ionophore II, focusing on its mechanisms of action, effects on various cell types, and relevant research findings.

Overview of this compound

Chemical Properties:

- Molecular Formula: C29H37N3O6

- Molecular Weight: 523.63 g/mol

- CAS Number: 52665-69-7

- Purity: ≥98% (HPLC)

A23187 is a mobile ionophore that transports bivalent cations such as calcium and magnesium into cells while extruding protons. This action leads to an increase in intracellular calcium concentration ([Ca²⁺]i), which is pivotal for various cellular functions including muscle contraction, neurotransmitter release, and cell signaling.

The primary mechanism by which A23187 exerts its effects involves the modulation of intracellular calcium levels. Upon entering the cell, A23187 facilitates calcium influx, which can trigger several downstream pathways:

- Cell Death Induction: A23187 is known to induce Ca²⁺-dependent apoptosis in various cell types. Elevated intracellular calcium can activate apoptotic pathways, leading to programmed cell death.

- Mitochondrial Dysfunction: It acts as an uncoupler of mitochondrial oxidative phosphorylation, resulting in ATP depletion and contributing to cytotoxicity in hepatocytes and other cell types .

- Reactive Oxygen Species (ROS) Generation: Increased calcium levels can stimulate ROS production, further promoting cell death through oxidative stress mechanisms .

Cell Types Affected

A23187 has been studied extensively across various cell types, demonstrating diverse biological effects:

- Hepatocytes: In liver cells, A23187 induces lethal injury; however, protective effects have been observed when combined with fructose and oligomycin, suggesting a complex interplay between metabolic pathways .

- Thymocytes: In rat thymocytes, A23187 has been shown to cause significant cytotoxicity through Ca²⁺ overload. The cytotoxicity can be modulated by chelators like EDTA .

- Neurocells: In neurotoxicological studies, A23187 has been used to explore neurobehavioral effects in rodents, where it demonstrated significant impacts on motor activity and conditioned behaviors .

Table 1: Summary of Key Studies on A23187

Applications in Research

A23187's ability to manipulate intracellular calcium levels has made it a valuable tool in various research applications:

- Cell Signaling Studies: Researchers utilize A23187 to study calcium-dependent signaling pathways and their implications in cellular physiology.

- Fertility Research: It has been employed in assisted reproductive technologies to activate oocytes post-intracytoplasmic sperm injection (ICSI), although results vary regarding developmental potential .

- Neurotoxicology: Its neurotoxic effects are leveraged to understand the mechanisms underlying neuronal injury and protection strategies .

特性

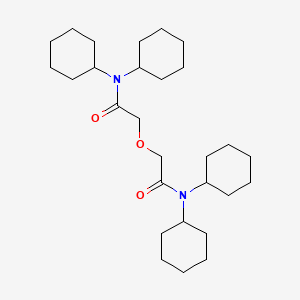

IUPAC Name |

N,N-dicyclohexyl-2-[2-(dicyclohexylamino)-2-oxoethoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48N2O3/c31-27(29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)21-33-22-28(32)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h23-26H,1-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URAUKAJXWWFQSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)COCC(=O)N(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80995783 | |

| Record name | 2,2'-Oxybis(N,N-dicyclohexylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74267-27-9 | |

| Record name | N,N,N',N'-Tetracyclohexyl-3-oxapentanediamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074267279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Oxybis(N,N-dicyclohexylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。